2-[Bis(2-hydroxyethyl)amino]phenol
Description
Properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-7-5-11(6-8-13)9-3-1-2-4-10(9)14/h1-4,12-14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFAVXBDYPLBIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N(CCO)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences among 2-[bis(2-hydroxyethyl)amino]phenol and related phenolic derivatives:
Physicochemical Properties
- Polarity: The dual hydroxyethyl groups increase polarity, enabling applications in polar reaction media. In contrast, 2-nitrophenol (C₆H₅NO₃) is more lipophilic, favoring organic phases .
- Thermal Stability: Bisphenol derivatives like BPA exhibit higher thermal stability due to their rigid diphenylmethane backbone, whereas hydroxyethyl-substituted phenols may degrade at elevated temperatures .
Preparation Methods
Reaction Mechanism and Catalyst Selection
The synthesis of 2-[Bis(2-hydroxyethyl)amino]phenol typically follows a nucleophilic aromatic substitution (SNAr) mechanism. p-Fluorobenzaldehyde or p-chlorobenzaldehyde reacts with diethanolamine under catalytic conditions, where the halogen atom (F or Cl) is displaced by the amine group of diethanolamine. Lewis acid catalysts such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and boron trifluoride etherate (BF₃·Et₂O) are employed to accelerate the reaction by polarizing the carbonyl group and stabilizing the transition state.
Table 1: Catalyst Performance in Amination Reactions
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| ZnCl₂ | 105–120 | 24 | 61 | 99.3 |
| AlCl₃ | 100–110 | 24 | 57.1 | 99.1 |
| BF₃·Et₂O | 105–110 | 24 | 40.8 | 99.4 |
Data derived from patent examples highlight ZnCl₂ as the most effective catalyst, yielding 61% product with 99.3% purity. The choice of catalyst influences reaction kinetics and byproduct formation, with BF₃·Et₂O requiring longer crystallization times to achieve comparable purity.
Solvent Effects and Reaction Optimization
Role of High-Boiling Solvents
The reaction is conducted in high-boiling solvents such as toluene, xylene, or methyl isobutyl ketone (MIBK), which facilitate reflux conditions (100–120°C) without significant solvent loss. A solvent-to-substrate mass ratio of 2:1 to 10:1 is critical to maintain homogenous reaction conditions and prevent premature crystallization.
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Boiling Point (°C) | Mass Ratio (Solvent:Substrate) | Yield (%) |
|---|---|---|---|
| Toluene | 110 | 5:1 | 40.8 |
| MIBK | 117 | 2:1 | 57.1 |
| Propyl carbinol | 118 | 2:1 | 61 |
Propyl carbinol (isobutyl alcohol) demonstrates superior performance due to its balanced polarity, which enhances diethanolamine solubility while minimizing side reactions.
Purification and Crystallization Techniques
Neutralization and Extraction
Post-reaction, the mixture is cooled to 30°C and neutralized with aqueous hydrochloric acid to pH 7, quenching excess diethanolamine. The product is extracted using solvents such as ethyl acetate or t-butyl methyl ether, with multiple extraction steps (3–4 times) ensuring maximal recovery.
Recrystallization for Enhanced Purity
The crude product is recrystallized from solvents like ethyl acetate or isopropyl ether, yielding a faint yellow solid with >99% purity.
Table 3: Recrystallization Solvent Efficacy
| Solvent | Crystallization Temperature (°C) | Purity (%) |
|---|---|---|
| Ethyl acetate | 5 | 99.3 |
| t-Butyl methyl ether | 5 | 99.1 |
| Isopropyl ether | 5 | 99.4 |
Isopropyl ether achieves the highest purity (99.4%) due to its low solubility for impurities.
Comparative Analysis of Methodologies
Industrial vs. Laboratory-Scale Synthesis
Industrial protocols prioritize solvent recycling and catalyst recovery to reduce costs, whereas laboratory methods focus on maximizing purity for analytical purposes. For instance, VulcanChem’s process emphasizes adjustable reaction vessels and continuous distillation systems to streamline production .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic techniques are recommended for characterizing 2-[Bis(2-hydroxyethyl)amino]phenol?
- Answer: Key techniques include ¹H/¹³C NMR for verifying molecular structure and functional groups, FT-IR for identifying hydroxyl and amino vibrations, and X-ray crystallography for resolving 3D atomic arrangements. For crystallographic refinement, the SHELXL program is widely used due to its robust handling of small-molecule data, including high-resolution refinement and twin analysis . For hydrogen-bonding networks, X-ray diffraction paired with SHELXL can map interactions critical to stability .
Q. What synthetic routes are typically employed for derivatives of this compound?
- Answer: Derivatives are often synthesized via nucleophilic substitution or condensation reactions . For example, reacting phenol derivatives with amino alcohols (e.g., ethanolamine) under controlled pH and temperature (e.g., 60–80°C) can yield target compounds. Catalysts like boron trifluoride etherate or acid/base mediators may enhance regioselectivity. Purification via column chromatography or recrystallization ensures high purity .
Q. How does stereochemistry influence the reactivity of this compound derivatives?
- Answer: The spatial arrangement of hydroxyl and amino groups dictates hydrogen-bonding and coordination behavior. For instance, (1S,2S)-configured analogs (as seen in structurally similar compounds) exhibit distinct binding affinities in biological systems compared to racemic mixtures. Chiral HPLC or circular dichroism (CD) spectroscopy can validate stereochemical integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
- Answer: Discrepancies in space group assignments or bond lengths often arise from twinning or disordered solvent molecules . Using SHELXD for phase determination and SHELXL for refinement with TWIN/BASF commands can resolve these issues. Cross-validation against spectroscopic data (e.g., NMR) ensures structural accuracy .
Q. What experimental strategies optimize biological activity assays for this compound-based compounds?
- Answer: For antimicrobial or anti-inflammatory studies:
- Use dose-response curves (IC₅₀/EC₅₀) with positive controls (e.g., ampicillin for bacteria).
- Validate membrane permeability via logP calculations or Caco-2 cell assays .
- Employ molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., COX-2) .
Q. How do hydrogen-bonding networks in this compound affect its stability in solid-state applications?
- Answer: X-ray studies reveal that intramolecular H-bonds between hydroxyl and amino groups stabilize the molecule, while intermolecular bonds (e.g., O–H···N) form layered crystal lattices. Thermogravimetric analysis (TGA) can correlate H-bond strength with thermal decomposition profiles .
Q. What computational methods validate the electronic properties of this compound for material science applications?
- Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Polarizable continuum models (PCM) simulate solvation effects for applications in sensors or catalysts .
Methodological Notes
- SHELX Suite: Preferred for crystallography due to its adaptability to high-resolution data and twinning corrections .
- Biological Assays: Include negative controls (e.g., solvent-only) and replicate experiments (n ≥ 3) to minimize false positives .
- Stereochemical Analysis: Use Mosher’s method or X-ray anomalous scattering to resolve enantiomeric ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
